(3R,4R)-1-[(9-ethylcarbazol-3-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
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Overview
Description
(3R,4R)-1-[(9-ethylcarbazol-3-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a carbazole moiety and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(9-ethylcarbazol-3-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Carbazole Moiety: The carbazole group can be introduced via a nucleophilic substitution reaction, where the carbazole derivative reacts with a suitable electrophile.
Attachment of the Pyridine Derivative: The pyridine moiety can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the carbazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridine ring or other reducible functional groups using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the carbazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, palladium catalysts, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-[(9-ethylcarbazol-3-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into its therapeutic potential and mechanism of action.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(9-ethylcarbazol-3-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
What sets (3R,4R)-1-[(9-ethylcarbazol-3-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol apart from similar compounds is its unique combination of a piperidine ring, carbazole moiety, and pyridine derivative. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3R,4R)-1-[(9-ethylcarbazol-3-yl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O/c1-3-32-25-10-5-4-9-23(25)24-18-21(11-12-26(24)32)19-31-17-14-27(28(33)20-31)30(2)16-13-22-8-6-7-15-29-22/h4-12,15,18,27-28,33H,3,13-14,16-17,19-20H2,1-2H3/t27-,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOFJVLQOJFWGW-VSGBNLITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC(C(C3)O)N(C)CCC4=CC=CC=N4)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)CN3CC[C@H]([C@@H](C3)O)N(C)CCC4=CC=CC=N4)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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